

A Guide for Researchers and Drug Development Professionals

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Compound of Interest

Compound Name: sAJM589

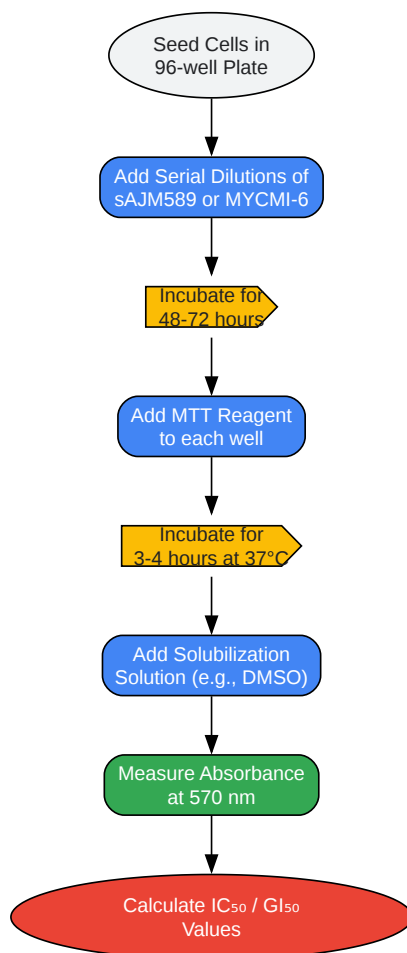
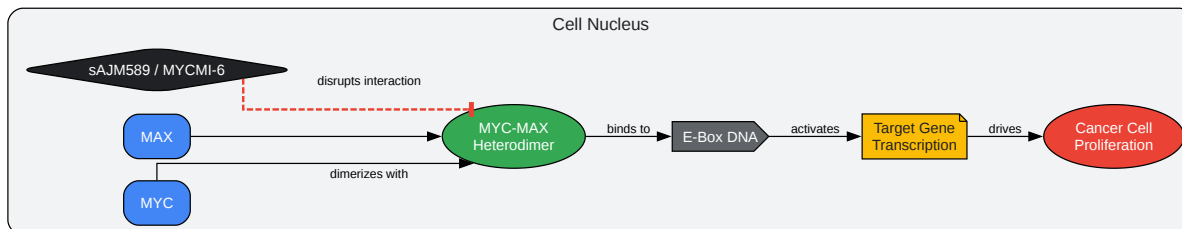
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The MYC family of proto-oncogenes, particularly c-MYC, are master regulators of cellular proliferation, growth, and metabolism. Their dysregulation is a hallmark of a vast majority of human cancers, making MYC an attractive, albeit challenging, therapeutic target. For decades, the direct inhibition of MYC has been considered a monumental task due to its nature as a transcription factor lacking a conventional enzymatic pocket. However, the obligate heterodimerization of MYC with its partner protein MAX (MYC-associated factor X) for transcriptional activity presents a viable strategy for therapeutic intervention. This guide provides a comparative analysis of two small-molecule inhibitors, **sAJM589** and MYCMI-6, that have been developed to disrupt this critical MYC-MAX protein-protein interaction.

Mechanism of Action

Both **sAJM589** and MYCMI-6 function by directly interfering with the formation of the MYC-MAX heterodimer.^{[1][2]} This disruption prevents the complex from binding to E-box DNA sequences, thereby inhibiting the transcription of MYC target genes that drive cell proliferation and tumor growth.^{[3][4]} While both compounds share this primary mechanism, **sAJM589** has also been shown to reduce overall MYC protein levels, potentially by promoting its ubiquitination and subsequent degradation.^{[4][5]}



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